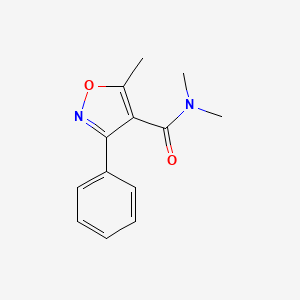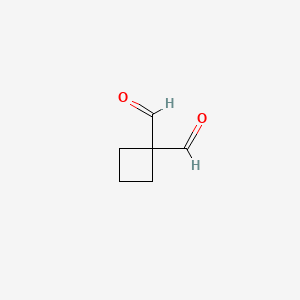
Cyclobutane-1,1-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutane-1,1-dicarbaldehyde is an organic compound characterized by a cyclobutane ring with two aldehyde groups attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions: Cyclobutane-1,1-dicarbaldehyde can be synthesized through several methods. One common approach involves the photochemical dimerization of alkenes under UV light, which forms cyclobutane derivatives. Another method includes the reduction of 1,1-dicyanocyclobutane using suitable reducing agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactors where alkenes are exposed to UV light to induce cyclization. The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Cyclobutane-1,1-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Cyclobutane-1,1-dicarboxylic acid.
Reduction: Cyclobutane-1,1-dimethanol.
Substitution: Cyclobutane derivatives with various functional groups.
科学的研究の応用
Cyclobutane-1,1-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in the formation of DNA photodimers.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of cyclobutane-1,1-dicarbaldehyde involves its reactivity due to the strained cyclobutane ring and the presence of reactive aldehyde groups. The compound can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Cyclobutane-1,1-dicarbaldehyde can be compared with other similar compounds, such as:
Cyclobutane-1,1-dicarboxylic acid: This compound has carboxylic acid groups instead of aldehyde groups, making it less reactive in certain types of reactions.
Cyclobutane-1,1-dimethanol: This compound has primary alcohol groups, which can undergo different types of reactions compared to aldehyde groups.
Uniqueness: this compound is unique due to its combination of a strained cyclobutane ring and reactive aldehyde groups, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C6H8O2 |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
cyclobutane-1,1-dicarbaldehyde |
InChI |
InChI=1S/C6H8O2/c7-4-6(5-8)2-1-3-6/h4-5H,1-3H2 |
InChIキー |
VOCPJLGSIMEWHJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
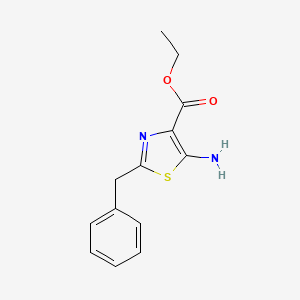
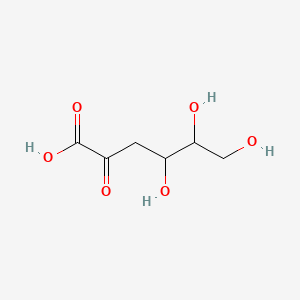
![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)
![3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine](/img/structure/B13884529.png)
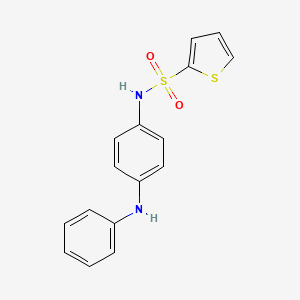
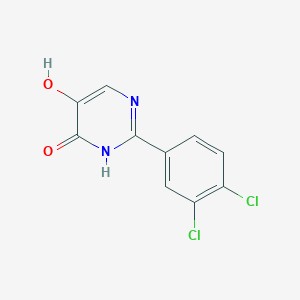
![[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite](/img/structure/B13884549.png)
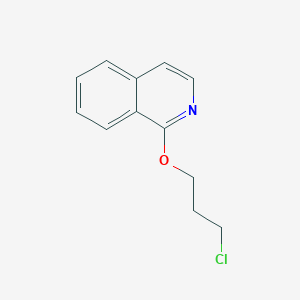
![Tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13884562.png)

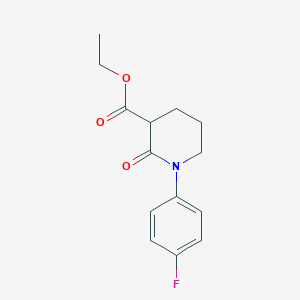
![Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane](/img/structure/B13884579.png)
